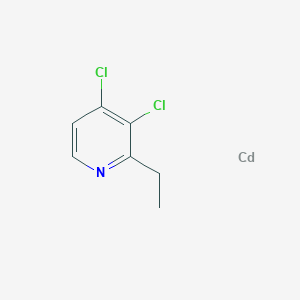
Cadmium;3,4-dichloro-2-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;3,4-dichloro-2-ethylpyridine is a chemical compound that combines cadmium, a transition metal, with an organic moiety, 3,4-dichloro-2-ethylpyridine
Méthodes De Préparation
The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Analyse Des Réactions Chimiques
Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.
Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.
Industry: Used in the development of materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Cadmium;3,4-dichloro-2-ethylpyridine can be compared with other cadmium-containing compounds and pyridine derivatives:
Cadmium chloride: A simpler cadmium compound used in various industrial applications.
3,4-dichloropyridine: A related organic compound without the cadmium component.
Cadmium sulfate: Another cadmium compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of cadmium with a chlorinated pyridine moiety, offering distinct chemical and biological properties .
Propriétés
Numéro CAS |
116086-43-2 |
|---|---|
Formule moléculaire |
C7H7CdCl2N |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
cadmium;3,4-dichloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |
Clé InChI |
UYOOYUNHTQQJLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1Cl)Cl.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





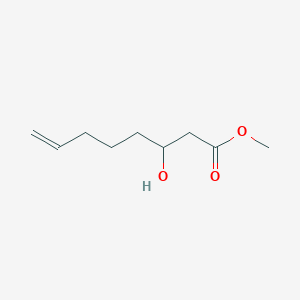
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)

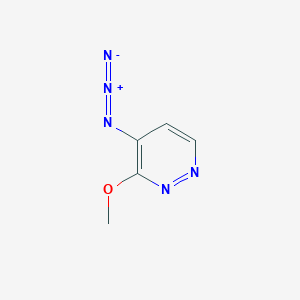
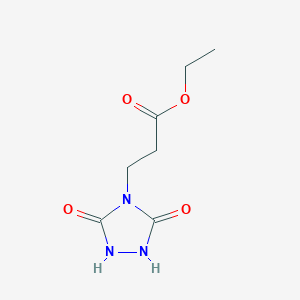


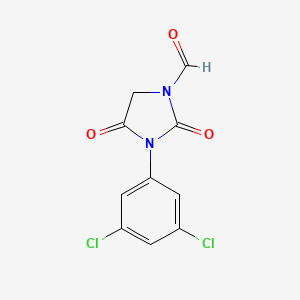


![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
